molecular formula C9H13NO2 B2382963 (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol CAS No. 1379443-36-3

(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

Cat. No.: B2382963
CAS No.: 1379443-36-3
M. Wt: 167.208
InChI Key: ILFKFOKAPPGUOP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 . The compound is also known as “(1R)-1-(2-methoxyphenyl)ethanol” and has the InChI code "1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1" .


Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, and 12 aromatic bonds .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 261.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 52.8±3.0 kJ/mol and a flash point of 100.7±14.6 °C . The compound has a refractive index of 1.524 and a molar refractivity of 44.0±0.3 cm3 .

Mechanism of Action

The exact mechanism of action of (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with dopamine, serotonin, and norepinephrine receptors, among others.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol in lab experiments is its versatility. This compound can be easily synthesized and modified to suit a variety of experimental needs. However, one of the main limitations of using this compound is its potential toxicity. High doses of this compound have been shown to cause liver and kidney damage in animal models.

Future Directions

There are several future directions for the study of (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol. One such direction is the investigation of its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound could be further modified to enhance its pharmacological properties and reduce its potential toxicity. Finally, the development of novel synthesis methods for this compound could lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol can be achieved through various methods. One of the most commonly used methods involves the reduction of 2-nitro-1-(2-methoxyphenyl)ethan-1-ol using a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then hydrolyzed to obtain the final product.

Scientific Research Applications

(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant pharmacological activity, including analgesic, anti-inflammatory, and anti-cancer properties. Additionally, this compound has been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(1R)-2-amino-1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFKFOKAPPGUOP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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